molecular formula C23H26ClN7O3 B1665834 Avanafil CAS No. 330784-47-9

Avanafil

Katalognummer B1665834
CAS-Nummer: 330784-47-9
Molekulargewicht: 483.9 g/mol
InChI-Schlüssel: WEAJZXNPAWBCOA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avanafil is a medication used to treat erectile dysfunction in men . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors . These medicines prevent an enzyme called phosphodiesterase type-5 from working too quickly, primarily in the penis .


Synthesis Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities in several laboratory batches with a content of 0.29–1.63% were detected . The impurities are inferred as Imp-A, Imp-B, Imp-C, and Imp-D . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .


Molecular Structure Analysis

Avanafil has a molecular formula of C23H26ClN7O3 . Its molecular weight is 483.95 . It is highly selective towards PDE5 and against all other PDE isozymes tested .


Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities in several laboratory batches were detected . The impurities were inferred from LC-MS studies and confirmed by synthesis .


Physical And Chemical Properties Analysis

Avanafil has a molecular formula of C23H26ClN7O3 and a molecular weight of 483.95 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .

Wissenschaftliche Forschungsanwendungen

  • Erectile Dysfunction Treatment

    • Field : Medical Science, Urology .
    • Application : Avanafil is a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men .
    • Methods : Avanafil is administered orally. It has been shown to be one of the PDE-5 inhibitors with the fewest side effects .
    • Results : Avanafil has been approved by the U.S. FDA under the brand name Stendra .
  • Impurity Analysis

    • Field : Pharmaceutical Chemistry .
    • Application : The process-related impurities of Avanafil were investigated .
    • Methods : Four kinds of impurities in several laboratory batches were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC). The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .
    • Results : The drug-related substances can be separated well by efficient and selective ultra-high performance liquid chromatography .
  • Enhanced Bioavailability

    • Field : Pharmaceutical Formulation .
    • Application : A buccal formulation of Avanafil with enhanced bioavailability and prolonged duration has been patented .
  • Process Impurity Analysis

    • Field : Analytical Chemistry .
    • Application : The process-related impurities of Avanafil were investigated .
    • Methods : Four kinds of impurities in several laboratory batches were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC). The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .
    • Results : The drug-related substances can be separated well by efficient and selective ultra-high performance liquid chromatography .
  • Bioavailability Enhancement

    • Field : Pharmaceutical Formulation .
    • Application : A formulation of Avanafil was developed with the aim to enhance its bioavailability .
    • Methods : Avanafil was formulated into biodegradable polymeric nanoparticles .
    • Results : Pharmacokinetic data showed a significant increase in the area under the curve (1.68 folds) and plasma maximum concentration (1.3-fold) for the Avanafil nanoparticles when compared with raw Avanafil .
  • Process Impurity Analysis

    • Field : Analytical Chemistry .
    • Application : The process-related impurities of Avanafil were investigated .
    • Methods : Four kinds of impurities in several laboratory batches were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC). The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .
    • Results : The drug-related substances can be separated well by efficient and selective ultra-high performance liquid chromatography .
  • Bioavailability Enhancement

    • Field : Pharmaceutical Formulation .
    • Application : A formulation of Avanafil was developed with the aim to enhance its bioavailability .
    • Methods : Avanafil was formulated into biodegradable polymeric nanoparticles .
    • Results : Pharmacokinetic data showed a significant increase in the area under the curve (1.68 folds) and plasma maximum concentration (1.3-fold) for the Avanafil nanoparticles when compared with raw Avanafil .

Safety And Hazards

Avanafil is contraindicated with any form of organic nitrate and in patients with known hypersensitivity to Avanafil or any ingredient in the formulation . Side effects may include headache, flushing, cold symptoms such as runny or stuffy nose, sore throat, or back pain . It should not be taken by a woman or a child .

Eigenschaften

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186727
Record name Avanafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal.
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Avanafil

CAS RN

330784-47-9
Record name Avanafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330784-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avanafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avanafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVANAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil
Reactant of Route 2
Reactant of Route 2
Avanafil
Reactant of Route 3
Reactant of Route 3
Avanafil
Reactant of Route 4
Reactant of Route 4
Avanafil
Reactant of Route 5
Reactant of Route 5
Avanafil
Reactant of Route 6
Reactant of Route 6
Avanafil

Citations

For This Compound
3,470
Citations
G Corona, G Rastrelli, A Burri, EA Jannini… - Expert opinion on drug …, 2016 - Taylor & Francis
… of avanafil in patients with ED were reviewed and meta-analyzed. So far, 5 different RCTs on avanafil … Avanafil was up to 3-fold superior to placebo in determining successful sexual …
Number of citations: 68 www.tandfonline.com
JA Kyle, DA Brown, JK Hill - Annals of Pharmacotherapy, 2013 - journals.sagepub.com
… : Avanafil is a highly selective PDE 5 inhibitor that is a competitive antagonist of cyclic guanosine monophosphate. Specifically, avanafil … As such, avanafil should not be co-administered …
Number of citations: 58 journals.sagepub.com
I Goldstein, AR McCullough, LRA Jones… - The journal of sexual …, 2012 - academic.oup.com
… avanafil treatment without food or alcohol restrictions, significant improvements in sexual function were observed with all 3 doses of avanafil … Avanafil was generally well tolerated for the …
Number of citations: 128 academic.oup.com
RM Burke, JD Evans - Vascular health and risk management, 2012 - Taylor & Francis
… Avanafil is a medication that was recently approved by the US Food and Drug … Avanafil is a new phosphodiesterase type 5 inhibitor similar to sildenafil and tadalafil. Avanafil was studied …
Number of citations: 59 www.tandfonline.com
I Goldstein, LRA Jones, LH Belkoff, GS Karlin… - Mayo Clinic …, 2012 - Elsevier
… were significantly improved with both avanafil, 100 mg (P≤.002), and avanafil, 200 mg (P<.… hours after avanafil dosing. Adverse events most commonly reported with avanafil treatment …
Number of citations: 107 www.sciencedirect.com
GT Kedia, S Ückert, F Assadi-Pour… - … advances in urology, 2013 - journals.sagepub.com
… , avanafil has been shown to be effective and well tolerated. Owing to its favorable pharmacodynamic and pharmacokinetic profile, avanafil is … data and clinical key properties of …
Number of citations: 58 journals.sagepub.com
R Wang, AL Burnett, WH Heller, K Omori… - The journal of sexual …, 2012 - academic.oup.com
… Avanafil, however, also showed strong selectivity … avanafil selectivity for PDE5 was confirmed in a study that examined the potency of avanafil in anesthetized dogs, in which avanafil …
Number of citations: 93 academic.oup.com
JL Zurawin, CA Stewart, JE Anaissie… - Expert Review of …, 2016 - Taylor & Francis
… Avanafil, as well as the pivotal trials that measured efficacy and tolerability. As Avanafil is still a … Expert commentary: Avanafil’s unique pharmacologic profile both narrows and minimizes …
Number of citations: 16 www.tandfonline.com
M Limin, N Johnsen, WJG Hellstrom - Expert opinion on …, 2010 - Taylor & Francis
… by avanafil was tested relative to that of sildenafil. Avanafil and sildenafil both inhibited PDE5 isolated from canine lung in a concentration-dependent manner; however, avanafil …
Number of citations: 99 www.tandfonline.com
J Kotera, H Mochida, H Inoue, T Noto… - The Journal of …, 2012 - auajournals.org
… , avanafil, which has greater selectivity among clinically tested PDE5 inhibitors. The in vivo effects of avanafil on … To elucidate the mechanism of inhibition by avanafil we constructed …
Number of citations: 79 www.auajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.